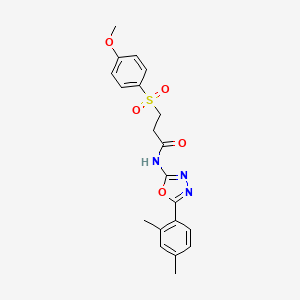
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C20H21N3O5S and its molecular weight is 415.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a compound that belongs to the class of oxadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article provides a detailed examination of its biological activity, including data tables and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of oxadiazole derivatives often involves the reaction of hydrazides with carboxylic acids or their derivatives. The specific compound features a 1,3,4-oxadiazole ring that is known for its diverse biological activities. The presence of the sulfonamide group and methoxyphenyl substituent enhances its pharmacological profile.
Anticancer Activity
Recent studies have shown that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : The compound demonstrated potent cytotoxic activity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The IC50 values were reported in the micromolar range, indicating effective inhibition of cell proliferation .
- Mechanism of Action : Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells through the activation of p53 and caspase pathways. This suggests that the compound may act as a pro-apoptotic agent, disrupting normal cell cycle progression .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor:
- Carbonic Anhydrase Inhibition : In vitro studies indicated that certain oxadiazole derivatives selectively inhibit carbonic anhydrases (hCA IX and hCA II) at nanomolar concentrations. This activity is particularly relevant for targeting tumor-associated carbonic anhydrases in cancer therapy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Effect on Activity |
|---|---|
| 1,3,4-Oxadiazole Core | Essential for anticancer activity |
| Methoxy Group on Phenyl | Enhances solubility and bioactivity |
| Sulfonamide Moiety | Contributes to enzyme inhibition |
Study 1: Anticancer Evaluation
In a study published in MDPI's Molecules, several oxadiazole derivatives were tested against MCF-7, HeLa, and CaCo-2 cancer cell lines. The findings highlighted that compounds with similar structural motifs to this compound exhibited significant cytotoxicity with IC50 values ranging from 0.65 to 2.41 µM against MCF-7 cells .
Study 2: Enzyme Inhibition Profile
Research conducted on related oxadiazole compounds demonstrated their effectiveness as selective inhibitors of carbonic anhydrases. For instance, one derivative showed an IC50 value of 89 pM against hCA IX, suggesting a strong potential for therapeutic applications in cancer treatment by targeting tumor-associated enzymes .
属性
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxyphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-13-4-9-17(14(2)12-13)19-22-23-20(28-19)21-18(24)10-11-29(25,26)16-7-5-15(27-3)6-8-16/h4-9,12H,10-11H2,1-3H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSKSWPEPPSVOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














